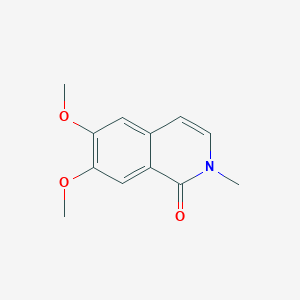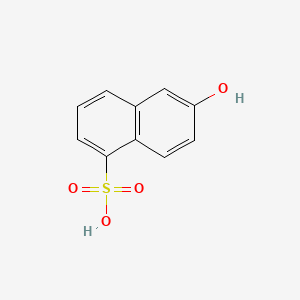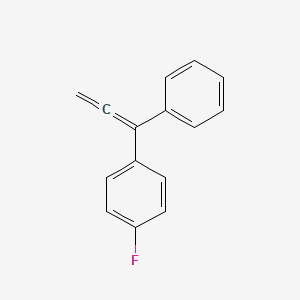
Copper (II) fluoroacetate
概要
説明
Copper (II) fluoroacetate is a chemical compound with the formula Cu(C2H2FO2)2 It is a coordination complex where copper is in the +2 oxidation state, and it is coordinated to fluoroacetate ligands
準備方法
Synthetic Routes and Reaction Conditions: Copper (II) fluoroacetate can be synthesized through the reaction of copper (II) oxide or copper (II) hydroxide with fluoroacetic acid. The reaction typically occurs in an aqueous medium and involves the following steps:
- Dissolution of copper (II) oxide or copper (II) hydroxide in fluoroacetic acid.
- Heating the mixture to facilitate the reaction.
- Crystallization of the product from the solution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors where copper (II) oxide or hydroxide is continuously fed into a solution of fluoroacetic acid. The reaction conditions are optimized to ensure maximum yield and purity of the product. The resulting this compound is then filtered, washed, and dried to obtain the final product.
化学反応の分析
Types of Reactions: Copper (II) fluoroacetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form copper (III) complexes under specific conditions.
Reduction: It can be reduced to copper (I) fluoroacetate or elemental copper using reducing agents such as hydrogen gas or sodium borohydride.
Substitution: The fluoroacetate ligands can be substituted with other ligands, such as chloride or acetate, in the presence of appropriate reagents.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or hydrazine.
Substitution: Ligand exchange reactions using reagents like sodium chloride or acetic acid.
Major Products Formed:
Oxidation: Copper (III) complexes.
Reduction: Copper (I) fluoroacetate or elemental copper.
Substitution: Copper (II) chloride or copper (II) acetate, depending on the substituting ligand.
科学的研究の応用
Copper (II) fluoroacetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis. It can facilitate various chemical transformations due to its unique reactivity.
Biology: Studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Investigated for its potential use in medical imaging and as a therapeutic agent due to its ability to interact with biological molecules.
Industry: Utilized in the development of advanced materials, including catalysts and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of copper (II) fluoroacetate involves its interaction with biological molecules, particularly enzymes. One of the key targets is aconitase, an enzyme involved in the citric acid cycle. This compound can inhibit aconitase by binding to its active site, leading to the disruption of cellular metabolism. This inhibition is often referred to as “lethal synthesis,” where the compound is metabolized to a toxic intermediate that exerts its effects .
類似化合物との比較
Copper (II) fluoroacetate can be compared with other copper (II) complexes, such as:
Copper (II) acetate: Similar in structure but with acetate ligands instead of fluoroacetate. Copper (II) acetate is commonly used in organic synthesis and as a catalyst.
Copper (II) trifluoroacetate: Contains trifluoroacetate ligands and is used in similar applications as this compound but with different reactivity due to the presence of additional fluorine atoms.
Copper (II) chloride: A simpler copper (II) complex used in various industrial and laboratory applications.
Uniqueness: this compound is unique due to the presence of the fluoroacetate ligand, which imparts distinct chemical properties and reactivity. The fluorine atom in the ligand can influence the compound’s stability, solubility, and interaction with other molecules, making it valuable for specific applications in research and industry.
特性
IUPAC Name |
copper;2-fluoroacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H3FO2.Cu/c2*3-1-2(4)5;/h2*1H2,(H,4,5);/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMDZPTZRSLRIAV-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])F.C(C(=O)[O-])F.[Cu+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4CuF2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30174369 | |
| Record name | Acetic acid, fluoro-, copper(II) salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30174369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20424-95-7 | |
| Record name | Acetic acid, fluoro-, copper(II) salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30174369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Indeno[1,2,3-fg]naphthacene](/img/structure/B3367996.png)


![2-[[2-[[2-[[2-[(2-Aminoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]propanoic acid](/img/structure/B3368015.png)










